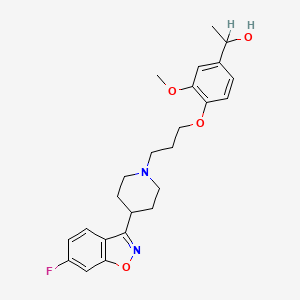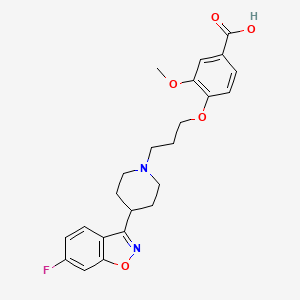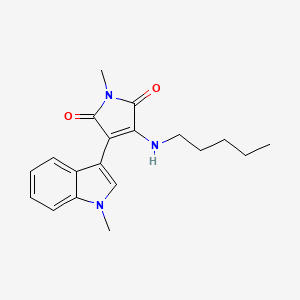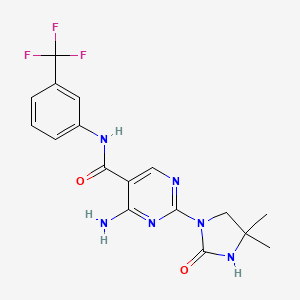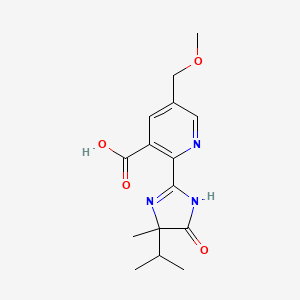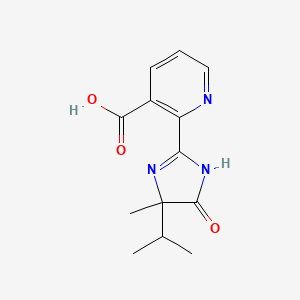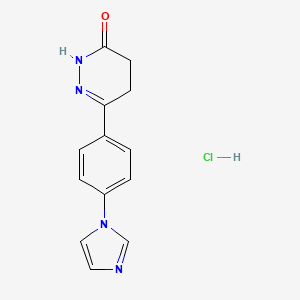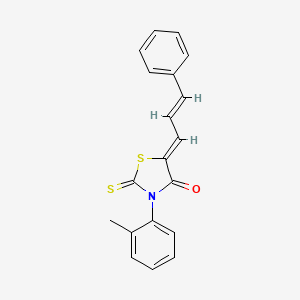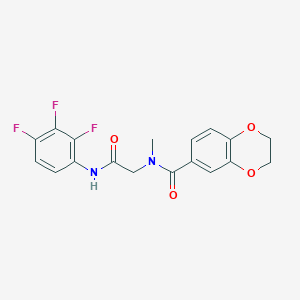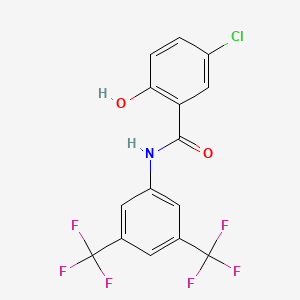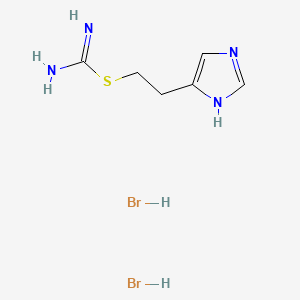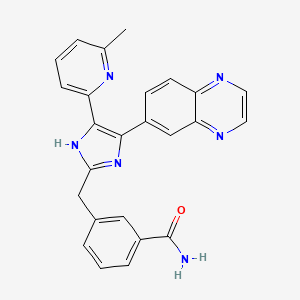
IN-1130
Descripción general
Descripción
IN-1130 es un inhibidor altamente selectivo de la cinasa del receptor tipo I del factor de crecimiento transformante beta, también conocido como cinasa similar al receptor de activina 5. Este compuesto ha demostrado un potencial significativo en la inhibición de la fosforilación de Smad3, una proteína involucrada en la vía de señalización del factor de crecimiento transformante beta. This compound ha sido estudiado por su capacidad para suprimir la fibrosis renal y bloquear la metástasis pulmonar del cáncer de mama .
Aplicaciones Científicas De Investigación
IN-1130 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como compuesto de herramienta para estudiar la vía de señalización del factor de crecimiento transformante beta.
Biología: Investigado por su papel en la inhibición de procesos celulares como la transición epitelial-mesenquimal.
Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de afecciones como la fibrosis renal y la metástasis del cáncer.
Industria: Utilizado en el desarrollo de nuevos fármacos y agentes terapéuticos que se dirigen a la vía del factor de crecimiento transformante beta
Mecanismo De Acción
IN-1130 ejerce sus efectos inhibiendo selectivamente la cinasa del receptor tipo I del factor de crecimiento transformante beta. Esta inhibición evita la fosforilación de Smad3, bloqueando así la vía de señalización aguas abajo. Los objetivos moleculares incluyen el receptor del factor de crecimiento transformante beta y las proteínas de señalización asociadas. La vía involucrada es la vía de señalización del factor de crecimiento transformante beta/Smad, que juega un papel crucial en varios procesos celulares como la proliferación, la diferenciación y la apoptosis .
Compuestos similares:
SB-431542: Otro inhibidor selectivo de la cinasa del receptor tipo I del factor de crecimiento transformante beta.
LY-364947: Un compuesto con efectos inhibitorios similares en la vía de señalización del factor de crecimiento transformante beta.
Singularidad de this compound: this compound es único debido a su alta selectividad y potencia en la inhibición de la cinasa del receptor tipo I del factor de crecimiento transformante beta. Ha demostrado una eficacia significativa en estudios preclínicos para afecciones como la fibrosis renal y la metástasis del cáncer, lo que lo convierte en una herramienta valiosa para la investigación científica y las posibles aplicaciones terapéuticas .
Análisis Bioquímico
Biochemical Properties
IN-1130 plays a significant role in biochemical reactions, particularly in the inhibition of ALK5-mediated Smad3 phosphorylation . It interacts with the kinase domain of ALK5 and inhibits its phosphorylation of casein . The nature of these interactions is inhibitory, with this compound acting as a potent inhibitor of ALK5 .
Cellular Effects
This compound has been observed to have profound effects on various types of cells and cellular processes. It influences cell function by attenuating TGFβ/Smad signaling, thereby inhibiting cell migration and invasion . It also impacts gene expression by inhibiting the phosphorylation and nuclear translocation of TGF-β-stimulated Smad2 in HepG2 and 4T1 cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the ALK5 receptor. It inhibits the phosphorylation of Smad3 mediated by ALK5, thereby suppressing the TGF-β signaling pathway . This inhibition leads to changes in gene expression, impacting cellular functions and processes .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in rats with unilateral ureteral obstruction, this compound administered at doses of 10 and 20 mg/kg/day was found to reduce interstitial fibrosis and other morphological changes .
Metabolic Pathways
Given its role as an ALK5 inhibitor, it likely interacts with enzymes and cofactors within the TGF-β signaling pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not explicitly detailed in the available literature. Given its role as an inhibitor of the ALK5 receptor, it is likely that it interacts with this receptor at the cellular level .
Subcellular Localization
As an inhibitor of the ALK5 receptor, it is likely that it localizes to the areas where this receptor is present within the cell .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de IN-1130 implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones subsecuentes bajo condiciones específicas. La ruta sintética detallada y las condiciones de reacción son propietarias y generalmente implican el uso de solventes orgánicos, catalizadores y condiciones controladas de temperatura y presión.
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. Esto implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, al tiempo que se garantiza la seguridad y la rentabilidad. El proceso puede incluir pasos como la cristalización, la purificación y el control de calidad para cumplir con los estándares de la industria.
Análisis De Reacciones Químicas
Tipos de reacciones: IN-1130 experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir this compound en formas reducidas.
Sustitución: this compound puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como halógenos y nucleófilos en condiciones controladas.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas de this compound.
Comparación Con Compuestos Similares
SB-431542: Another selective inhibitor of the transforming growth factor-beta type I receptor kinase.
LY-364947: A compound with similar inhibitory effects on the transforming growth factor-beta signaling pathway.
Uniqueness of IN-1130: this compound is unique due to its high selectivity and potency in inhibiting the transforming growth factor-beta type I receptor kinase. It has shown significant efficacy in preclinical studies for conditions like renal fibrosis and cancer metastasis, making it a valuable tool for scientific research and potential therapeutic applications .
Propiedades
IUPAC Name |
3-[[5-(6-methylpyridin-2-yl)-4-quinoxalin-6-yl-1H-imidazol-2-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N6O/c1-15-4-2-7-20(29-15)24-23(17-8-9-19-21(14-17)28-11-10-27-19)30-22(31-24)13-16-5-3-6-18(12-16)25(26)32/h2-12,14H,13H2,1H3,(H2,26,32)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKSGWSKILPDDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(N=C(N2)CC3=CC(=CC=C3)C(=O)N)C4=CC5=NC=CN=C5C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868612-83-3 | |
| Record name | IN-1130 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868612833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IN-1130 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW4O83PQ97 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of IN-1130?
A1: this compound specifically inhibits ALK5 [].
Q2: How does this compound affect the TGF-β1 signaling pathway?
A2: By inhibiting ALK5, this compound disrupts the TGF-β1 signaling pathway. This pathway plays a critical role in various cellular processes, including cell growth, differentiation, and fibrosis [].
Q3: What are the downstream effects of this compound's inhibition of ALK5?
A3: Inhibiting ALK5 with this compound prevents the phosphorylation of SMAD2 and SMAD3, key downstream signaling molecules in the TGF-β1 pathway. This inhibition, in turn, hinders the translocation of SMAD proteins from the cytoplasm to the nucleus, ultimately disrupting the transcription of profibrotic genes [].
Q4: What is the significance of inhibiting SMAD2/3 phosphorylation and nuclear translocation?
A4: SMAD2/3 phosphorylation and subsequent nuclear translocation are crucial steps in the TGF-β1 pathway's activation of profibrotic gene expression. Preventing these events effectively reduces the production of extracellular matrix proteins like collagen, thus exhibiting an anti-fibrotic effect [].
Q5: What is the molecular formula and weight of this compound?
A5: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound. Further investigation into chemical databases and literature would be necessary to obtain this information.
Q6: Is there any spectroscopic data available for this compound?
A6: The provided research papers do not include spectroscopic data for this compound. Techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) would be needed to elucidate its structural characteristics.
Q7: Are there studies on the material compatibility and stability of this compound under various conditions?
A7: The provided research papers primarily focus on the biological activity of this compound and do not delve into its material compatibility or stability under different conditions. Further research is needed to investigate these aspects.
Q8: Has this compound demonstrated any catalytic properties, and are there potential applications based on these properties?
A8: The research papers do not report on catalytic properties for this compound. Its primary focus remains on its role as an ALK5 inhibitor in biological contexts.
Q9: Have computational chemistry and modeling techniques been applied to study this compound?
A9: The research papers do not provide information on the use of computational chemistry or modeling for this compound. Such techniques could provide insights into its molecular interactions, binding affinities, and potential for structural modifications.
Q10: Have any structure-activity relationship (SAR) studies been conducted on this compound?
A10: The research papers do not specifically mention SAR studies for this compound. Exploring structural modifications and their impact on activity and selectivity could be valuable for future drug development efforts.
Q11: What is known about the stability of this compound and formulation strategies to improve its stability, solubility, or bioavailability?
A11: The provided research papers do not discuss this compound's stability or formulation approaches. Investigations into its stability under various storage conditions and development of suitable formulations would be crucial for its potential therapeutic application.
Q12: Is there information available on SHE (Safety, Health, and Environment) regulations compliance, risk minimization, and responsible practices related to this compound?
A12: The provided research papers focus primarily on the biological activity of this compound and do not provide details on SHE regulations compliance or risk assessments. Addressing these aspects is crucial during the development of any potential therapeutic agent.
Q13: What is known about the pharmacokinetics and pharmacodynamics (PK/PD) of this compound, including its ADME profile (absorption, distribution, metabolism, excretion) and in vivo activity and efficacy?
A13: The research papers do not provide specific details on the PK/PD profile of this compound. Comprehensive studies are necessary to characterize its absorption, distribution, metabolism, excretion, and ultimately, its efficacy and safety profile in vivo.
Q14: What in vitro and in vivo studies have been conducted to evaluate the efficacy of this compound?
A14: One study used fibroblasts derived from human Peyronie's plaque, a fibrotic condition. This compound effectively inhibited TGF-β1-induced extracellular matrix protein production in these cells, suggesting potential therapeutic benefit for Peyronie's disease [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


